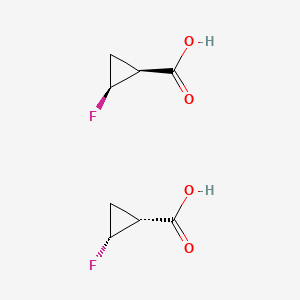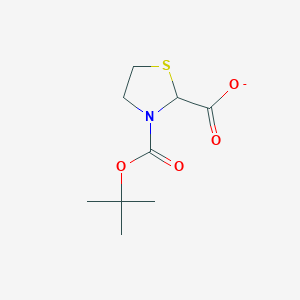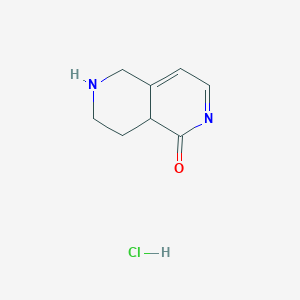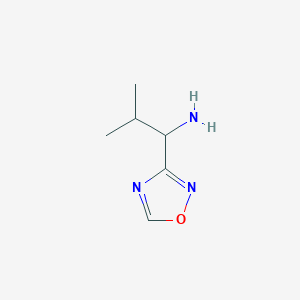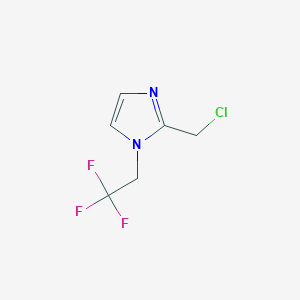
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- is an organic compound that belongs to the class of esters. It is characterized by its unique molecular structure, which includes a butanedioic acid backbone with a phenyl group and a tert-butyl ester group. This compound is known for its reactivity and selectivity, making it valuable in various chemical processes and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- typically involves esterification reactions. One common method is the reaction between butanedioic acid and 2-phenyl-1,1-dimethylethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, 2-(phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (2R)-
- Butanedioic acid, 2-(2-methylpropyl)-, 4-(1,1-dimethylethyl) ester, (2S)-
- Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester
Uniqueness
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications where precise chemical transformations are required .
Propiedades
Fórmula molecular |
C14H17O4- |
|---|---|
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1 |
Clave InChI |
ICZBQHPMSPTRJO-NSHDSACASA-M |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


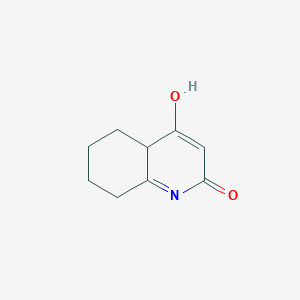
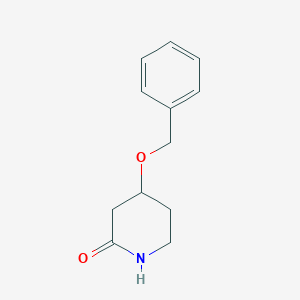
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)


![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)
